Di-1-adamantylphosphine oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(1-adamantyl)-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30OP/c21-22(19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLFFIFRPOHQPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)[P+](=O)C45CC6CC(C4)CC(C6)C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460678 | |

| Record name | di-1-adamantylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131266-79-0 | |

| Record name | di-1-adamantylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-1-adamantylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Di-1-adamantylphosphine Oxide: A Technical Guide for Advanced Catalysis and Drug Development

Introduction: The Unparalleled Steric Profile of Di-1-adamantylphosphine Oxide

In the landscape of organophosphorus chemistry, this compound stands out as a compound of significant interest for researchers in catalysis and medicinal chemistry. Its defining feature—two bulky, rigid, diamondoid adamantyl cages attached to a phosphine oxide core—imparts a unique steric and electronic profile that has been harnessed to overcome significant synthetic challenges. This guide provides an in-depth examination of its properties, synthesis, and critical applications, offering field-proven insights for its effective utilization.

The primary importance of this molecule lies in its role as a precursor to some of the most effective bulky electron-rich phosphine ligands used in modern cross-coupling catalysis. The extreme steric hindrance created by the adamantyl groups is not merely a matter of size; the rigidity of the cage structure creates a well-defined and stable coordination sphere around a metal center. This architecture is crucial for promoting challenging reductive elimination steps and stabilizing catalytically active species, leading to remarkable efficiency in reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.[1]

Chemical Identity and Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.

| Property | Value | Source(s) |

| CAS Number | 131266-79-0 | [2][3] |

| Molecular Formula | C₂₀H₃₁OP | [2] |

| Molecular Weight | 318.43 g/mol | [2] |

| IUPAC Name | bis(1-adamantyl)phosphine oxide | [4] |

| Synonyms | Di(adamantan-1-yl)phosphine oxide, SPO-Ad | [1][4] |

| Appearance | White to off-white powder/crystals | N/A |

| Melting Point | 255-258 °C | N/A |

Molecular Structure and Tautomerism

The core of the molecule features a tetrahedral phosphorus atom double-bonded to an oxygen atom and single-bonded to two 1-adamantyl groups and a hydrogen atom. This compound exists in tautomeric equilibrium with its trivalent phosphinous acid form, Di(1-adamantyl)phosphinous acid (Ad₂POH). However, the equilibrium strongly favors the pentavalent phosphine oxide form (Ad₂P(O)H).[1] This stability is a key practical advantage, rendering the compound significantly more resistant to air oxidation compared to its corresponding secondary phosphine (Ad₂PH).

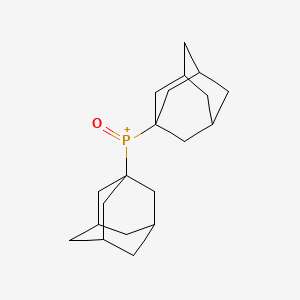

Caption: Structure of this compound.

Synthesis and Characterization: A Self-Validating Workflow

The synthesis of this compound is typically achieved via the oxidation of its precursor, di-1-adamantylphosphine. The overall synthetic pathway is a multi-step process that requires careful handling of air-sensitive intermediates.

Overall Synthesis Workflow

Caption: Multi-step synthesis of this compound.

Experimental Protocol: Oxidation of Di-1-adamantylphosphine

This protocol describes a representative method for the final oxidation step. The precursor, di-1-adamantylphosphine, is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) until the oxidation is complete.

-

Preparation: In a round-bottom flask, dissolve di-1-adamantylphosphine (1.0 eq) in a suitable organic solvent such as toluene or dichloromethane under an inert atmosphere.

-

Oxidation: While stirring vigorously, introduce the oxidant. Two common, effective methods are:

-

Method A (Air Oxidation): Replace the inert atmosphere with a balloon of air (or bubble dry air through the solution). The reaction is typically slow and can be monitored by ³¹P NMR for the disappearance of the phosphine signal and the appearance of the phosphine oxide signal.

-

Method B (Hydrogen Peroxide): Cool the solution to 0 °C in an ice bath. Slowly add a solution of hydrogen peroxide (30% aq. solution, ~1.1 eq) dropwise. This reaction is often rapid and exothermic.

-

-

Workup: Once the reaction is complete (as determined by TLC or NMR), quench any remaining peroxide by adding a saturated aqueous solution of sodium sulfite. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification & Validation: Remove the solvent under reduced pressure. The resulting crude solid is typically purified by recrystallization from a solvent system like ethyl acetate/hexanes. The purity of the final white, crystalline product should be validated by melting point determination and NMR spectroscopy.

Characterization Data

The validation of the final product relies on spectroscopic analysis. While a complete spectrum for the final oxide is not readily published, the expected signals can be inferred from its precursors and related structures.

-

³¹P NMR: This is the most definitive technique. The ³¹P chemical shift for tertiary phosphine oxides is typically in the range of +25 to +50 ppm (relative to 85% H₃PO₄). The signal for this compound is expected in this region as a doublet due to coupling with the P-H proton. When complexed to palladium, the related Di(1-adamantyl)phosphinous acid ligand shows a characteristic shift at 113 ppm.[1]

-

¹H NMR: The spectrum will be dominated by the signals of the adamantyl cages. These typically appear as broad multiplets in the range of 1.6-2.2 ppm. A key feature is the P-H proton, which will appear as a large doublet (due to coupling to phosphorus) significantly downfield, often in the range of 5-8 ppm. For the closely related di-(1-adamantyl)phosphonium salt, the adamantyl protons appear between 1.77-2.23 ppm.[5]

-

¹³C NMR: The spectrum will show four distinct signals for the adamantyl cage carbons, consistent with C₁ symmetry at the phosphorus center. The signals for the adamantyl carbons in the di-(1-adamantyl)phosphonium precursor appear at approximately 27.5, 35.4, 35.5, and 39.1 ppm, showing characteristic splitting due to coupling with the phosphorus atom.[5] Similar shifts and couplings are expected for the phosphine oxide.

Applications in Catalysis: Leveraging Steric Bulk

The primary utility of this compound is as a stable, air-tolerant precursor to highly effective ligands for palladium-catalyzed cross-coupling reactions. In situ reduction or tautomerization to the phosphinous acid allows it to ligate the metal center, forming a catalytically active species.

The extreme steric bulk of the two adamantyl groups creates a large, protected coordination sphere around the palladium atom. This has several beneficial effects:

-

Promotes Reductive Elimination: The steric pressure helps to drive the final, product-forming step in many catalytic cycles, which is often the rate-limiting step, particularly for unreactive substrates.

-

Stabilizes Monoligated Species: The bulk favors the formation of highly reactive, monoligated Pd(0) species, which are crucial for efficient oxidative addition.

-

Enhances Catalyst Longevity: The rigid adamantyl framework protects the metal center from decomposition pathways, leading to higher turnover numbers and more robust catalytic systems.

These properties have made ligands derived from this precursor particularly effective in Suzuki reactions involving unreactive aryl chlorides, a class of substrates that are challenging for less bulky phosphine ligands.[1]

Caption: Role of adamantyl-based ligands in a generic cross-coupling cycle.

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Hazard Statements:

-

Handling: Work should be conducted in a well-ventilated fume hood. Avoid generating dust. In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion and Future Outlook

This compound is more than just a chemical curiosity; it is a powerful enabler for modern synthetic chemistry. Its value as a stable, handleable precursor to some of the most sterically demanding and effective phosphine ligands makes it an indispensable tool for tackling difficult cross-coupling reactions. For researchers in drug development, where the efficient construction of complex molecular architectures is paramount, the catalytic systems derived from this compound offer robust and reliable solutions. Future research will likely continue to explore the unique coordination chemistry enabled by this ligand precursor, expanding its application to new reaction methodologies and the synthesis of novel, high-value molecules.

References

Spectroscopic and Synthetic Elucidation of Di-1-adamantylphosphine Oxide: A Technical Guide for Researchers

Introduction

Di-1-adamantylphosphine oxide, a sterically hindered and electron-rich organophosphorus compound, has garnered significant attention in the field of catalysis, particularly as a pre-ligand in cross-coupling reactions. Its bulky adamantyl moieties impart unique steric and electronic properties to metal centers, influencing catalytic activity and selectivity. A thorough understanding of its spectroscopic signature is paramount for researchers in catalyst development, reaction monitoring, and quality control. This guide provides an in-depth analysis of the expected spectroscopic characteristics of this compound, alongside a detailed synthetic protocol and methodologies for its characterization. While complete, publicly available experimental spectra of the free phosphine oxide are scarce, this document synthesizes information from related structures and spectroscopic principles to offer a robust predictive guide for scientists working with this important molecule.

Molecular Structure and Key Features

This compound possesses a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two bulky 1-adamantyl groups. The adamantyl cages are rigid, diamondoid structures that create a sterically demanding environment around the phosphorus center. This steric bulk is a key determinant of its coordination chemistry and catalytic applications.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of the corresponding di-1-adamantylphosphine. The phosphine itself is air-sensitive, necessitating handling under an inert atmosphere.

Experimental Protocol: Synthesis

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve di-1-adamantylphosphine in a suitable organic solvent such as toluene or dichloromethane.

-

Oxidation: To the stirred solution, add an oxidizing agent. A common and effective method is the slow, dropwise addition of a solution of hydrogen peroxide (30% in water). Alternatively, bubbling dry air through the solution can also effect the oxidation.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for ³¹P NMR analysis. The disappearance of the phosphine signal and the appearance of a new signal corresponding to the phosphine oxide will indicate the completion of the reaction.

-

Work-up: Once the reaction is complete, the reaction mixture is quenched by the addition of a reducing agent, such as a saturated aqueous solution of sodium bisulfite, to destroy any excess hydrogen peroxide. The organic layer is then separated, washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white solid.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be dominated by the signals from the adamantyl protons. Due to the high symmetry of the adamantyl cage, three distinct proton environments are anticipated.

Expected ¹H NMR Data (CDCl₃):

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.1 - 2.3 | br s | 6H | CH (methine) |

| ~ 1.8 - 2.0 | br s | 12H | CH₂ (methylene) |

| ~ 1.6 - 1.8 | br s | 12H | CH₂ (methylene) |

Causality and Interpretation:

-

The broadness of the signals is characteristic of the rigid adamantyl cage, where restricted rotation can lead to complex spin-spin coupling patterns that are not fully resolved.

-

The chemical shifts are in the aliphatic region, consistent with the saturated hydrocarbon nature of the adamantyl groups.

-

The integration values correspond to the number of protons in each unique position of the two adamantyl moieties.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the symmetry of the adamantyl groups. Four distinct carbon signals are expected for each adamantyl group, with coupling to the phosphorus atom.

Expected ¹³C NMR Data (CDCl₃):

| Chemical Shift (δ) (ppm) | J(P,C) (Hz) | Assignment |

| ~ 40 - 45 | ~ 50-60 | C (quaternary, attached to P) |

| ~ 36 - 38 | ~ 5-10 | CH₂ |

| ~ 30 - 32 | ~ 10-15 | CH |

| ~ 28 - 30 | ~ 2-5 | CH₂ |

Causality and Interpretation:

-

The quaternary carbon directly attached to the phosphorus atom will appear as a doublet with a large one-bond coupling constant (¹J(P,C)).

-

The other carbon atoms of the adamantyl cage will also exhibit coupling to the phosphorus atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and phosphorus atoms (²J(P,C), ³J(P,C), etc.).

-

The chemical shifts are typical for sp³-hybridized carbons in a polycyclic aliphatic system.

³¹P NMR Spectroscopy

³¹P NMR spectroscopy is the most direct method for characterizing this compound. A single resonance is expected, and its chemical shift is highly informative about the electronic environment of the phosphorus atom.

Expected ³¹P NMR Data (CDCl₃):

| Chemical Shift (δ) (ppm) |

| ~ 45 - 55 |

Causality and Interpretation:

-

The chemical shift in this region is characteristic of pentavalent phosphine oxides. The exact value is influenced by the electron-donating nature of the adamantyl groups and the steric environment around the phosphorus atom.

-

The absence of coupling in the proton-decoupled spectrum confirms the presence of a single phosphorus environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational modes of the adamantyl groups and, most importantly, the P=O stretching vibration.

Expected IR Data (KBr or ATR):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2900 - 3000 | Strong | C-H stretching (adamantyl) |

| ~ 1450 | Medium | C-H bending (adamantyl) |

| ~ 1150 - 1200 | Strong | P=O stretching |

Causality and Interpretation:

-

The strong absorption band in the 1150-1200 cm⁻¹ region is a definitive indicator of the P=O double bond. The exact position of this band can be influenced by the electronegativity of the substituents on the phosphorus atom.

-

The C-H stretching and bending vibrations of the adamantyl groups will be prominent in the spectrum.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data:

| m/z | Ion |

| 318.2 | [M]⁺ (Molecular Ion) |

| 135.1 | [C₁₀H₁₅]⁺ (Adamantyl cation) |

Causality and Interpretation:

-

The molecular ion peak at m/z 318.2 corresponds to the molecular weight of this compound (C₂₀H₃₁OP).

-

A major fragment ion is expected at m/z 135.1, corresponding to the stable adamantyl cation, which is readily formed upon fragmentation. The high-resolution mass spectrum should show the exact mass of the molecular ion, which is a powerful tool for confirming the elemental composition.[1]

Conclusion

References

A Comprehensive Technical Guide to the ³¹P NMR Spectroscopy of Di-1-adamantylphosphine Oxide

Abstract

This technical guide provides an in-depth exploration of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of di-1-adamantylphosphine oxide [Ad₂P(O)H]. While a specific, experimentally verified chemical shift for this compound is not prominently available in reviewed literature, this guide synthesizes foundational NMR principles, spectral data from structurally analogous compounds, and theoretical considerations to establish a well-reasoned expected chemical shift range. We delve into the significant electronic and steric contributions of the bulky adamantyl groups that dictate the phosphorus nucleus's magnetic environment. This document is intended for researchers, chemists, and drug development professionals who utilize organophosphorus compounds and require a deep understanding of their spectroscopic characterization. Included are detailed experimental protocols for acquiring high-quality ³¹P NMR spectra and a discussion on the practical applications of this analytical technique in synthetic and medicinal chemistry.

The Pivotal Role of ³¹P NMR in Organophosphorus Chemistry

Phosphorus-31 NMR spectroscopy is an exceptionally powerful and indispensable tool for the characterization of organophosphorus compounds.[1][2] The ³¹P nucleus possesses several advantageous properties for NMR analysis: it has a nuclear spin of ½, a natural abundance of 100%, and a high gyromagnetic ratio, which collectively result in excellent NMR sensitivity.[1] A key feature of ³¹P NMR is its remarkably wide chemical shift range, spanning over 700 ppm, which minimizes signal overlap and allows for the clear differentiation of phosphorus atoms in diverse chemical environments.[1]

This technique is particularly crucial for monitoring reactions involving phosphorus-containing reagents and for characterizing novel compounds. For instance, the oxidation state of phosphorus significantly influences its chemical shift; trivalent phosphines typically resonate in a different region of the spectrum compared to their pentavalent phosphine oxide counterparts.[3][4] This clear distinction allows for the straightforward monitoring of oxidation reactions, a common transformation in organophosphorus chemistry.[4]

This compound: A Sterically Demanding Ligand Precursor

This compound, with the chemical formula (C₁₀H₁₅)₂P(O)H, is a secondary phosphine oxide (SPO).[5] It is a stable tautomer of di-1-adamantylphosphinous acid.[6] The defining feature of this molecule is the presence of two bulky, rigid 1-adamantyl groups attached to the phosphorus atom. These adamantyl moieties impart unique steric and electronic properties, making its corresponding phosphine, di-1-adamantylphosphine, a valuable ligand in catalysis.[7] The phosphine oxide itself serves as a stable, air-tolerant precursor to the air-sensitive phosphine. Given its role as a synthetic intermediate, unambiguous characterization is paramount, with ³¹P NMR being the primary analytical method.

Understanding the ³¹P NMR Chemical Shift

The chemical shift (δ) in NMR spectroscopy describes the resonance frequency of a nucleus relative to a standard. It is highly sensitive to the local electronic environment. For the ³¹P nucleus in this compound, several key factors govern its chemical shift.

Electronic Effects: The P=O Bond

The presence of the phosphoryl group (P=O) is a dominant electronic factor. The electronegative oxygen atom withdraws electron density from the phosphorus atom, deshielding it. This deshielding effect generally causes the ³¹P nucleus of a phosphine oxide to resonate at a lower field (higher ppm value) compared to the corresponding phosphine. For example, tri-tert-butylphosphine resonates at +63 ppm, while its oxide is expected in the range of other trialkylphosphine oxides like trimethylphosphine oxide (+36.2 ppm) and triethylphosphine oxide (+48.3 ppm).[8]

Steric Effects: The Influence of the Adamantyl Cages

The two 1-adamantyl groups are exceptionally bulky and rigid. Steric hindrance around the phosphorus atom forces changes in the C-P-C bond angles. Generally, an increase in the C-P-C bond angle in phosphines leads to a downfield shift (deshielding) of the ³¹P signal. The steric bulk of the adamantyl groups is even greater than that of tert-butyl groups. This significant steric crowding is expected to have a pronounced effect on the geometry at the phosphorus center and, consequently, on its chemical shift. Studies on aliphatic phosphorus compounds have shown that branching at the γ-carbon relative to the phosphorus atom can cause shielding (an upfield shift), a phenomenon known as the 'gamma-gauche' effect.[9] The rigid, cage-like structure of the adamantyl group presents multiple γ-carbons, which could contribute to a more shielded (lower ppm) signal than might be expected based on electron-withdrawing effects alone.

Expected ³¹P NMR Chemical Shift of this compound

While a definitive, published ³¹P NMR chemical shift for this compound could not be located in the surveyed literature, an educated estimation can be made by comparing it with structurally similar, sterically hindered phosphine oxides.

| Compound | Substituents | ³¹P Chemical Shift (δ, ppm) | Reference |

| Trimethylphosphine oxide | Methyl | +36.2 | [8] |

| Triethylphosphine oxide | Ethyl | +48.3 | [8] |

| Tri(n-butyl)phosphine oxide | n-Butyl | ~+41 to +44 | [10][11] |

| Di-tert-butylphosphine oxide | tert-Butyl | Not explicitly found, but the phosphine is at +63 ppm.[8] | N/A |

| This compound | 1-Adamantyl | Estimated: +50 to +70 | Educated Estimation |

Rationale for Estimation:

-

Comparison to Trialkylphosphine Oxides: Simple trialkylphosphine oxides like Me₃PO and Et₃PO resonate in the +35 to +50 ppm range.[8]

-

Steric Deshielding: Increasing the steric bulk from methyl to tert-butyl in phosphines causes a significant downfield shift (from -62 ppm for PMe₃ to +63 ppm for PBu(t)₃).[8] A similar, though perhaps less dramatic, deshielding trend is expected for the corresponding oxides due to bond angle expansion.

-

The Adamantyl Effect: The adamantyl group is sterically more demanding than the tert-butyl group. This increased steric hindrance would likely push the chemical shift further downfield compared to a hypothetical di-tert-butylphosphine oxide.

-

Secondary Phosphine Oxide Nature: As a secondary phosphine oxide, it possesses a P-H bond. This can lead to a slightly different electronic environment compared to tertiary phosphine oxides. However, the dominant factors remain the P=O bond and the bulky alkyl groups.

Considering these factors, a chemical shift in the range of +50 to +70 ppm is a reasonable expectation for this compound in a common solvent like CDCl₃. The signal is expected to be a doublet due to coupling with the directly attached proton (¹JP-H), unless proton decoupling is applied.

Experimental Protocol for ³¹P NMR Analysis

To obtain a high-quality ³¹P NMR spectrum of this compound, the following protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Reagents

-

This compound (CAS: 131266-79-0)[5]

-

Deuterated chloroform (CDCl₃) or another suitable deuterated solvent

-

NMR tubes (5 mm, high precision)

-

External reference standard (e.g., 85% H₃PO₄)

-

Filtration apparatus (e.g., syringe filter with PTFE membrane)

Step-by-Step Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃. Vortex or sonicate gently to ensure complete dissolution. The compound should be fully soluble.

-

Filtration (Trustworthiness Step): To remove any particulate matter that could degrade spectral resolution, filter the solution through a syringe filter directly into a clean, high-precision NMR tube. This step is critical for achieving sharp spectral lines.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Acquisition

The following parameters are recommended for a standard 400 MHz or 500 MHz NMR spectrometer.

| Parameter | Recommended Value | Rationale (Expertise & Experience) |

| Nucleus | ³¹P | The target nucleus for the experiment. |

| Pulse Program | zgpg30 or similar | A standard 30-degree pulse-acquire sequence with proton decoupling. |

| Solvent | CDCl₃ | Standard solvent; lock signal is readily available. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Spectral Width (SW) | ~250 ppm | This width is sufficient to cover the expected chemical shift range for phosphine oxides. |

| Transmitter Offset (O1P) | ~40 ppm | Center the spectral window near the expected resonance to maximize resolution. |

| Acquisition Time (AQ) | 1-2 seconds | Allows for good digital resolution. |

| Relaxation Delay (D1) | 5-10 seconds | ³¹P nuclei can have long relaxation times (T₁). A longer delay ensures full relaxation between scans for accurate quantification if needed. |

| Number of Scans (NS) | 16-64 | Sufficient to achieve a good signal-to-noise ratio. |

| Decoupling | Proton decoupled | To simplify the spectrum to a singlet and improve signal-to-noise. For observing P-H coupling, a proton-coupled spectrum should be acquired. |

Data Processing and Referencing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.

-

Phase Correction: Carefully phase the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline for accurate integration.

-

Referencing: The chemical shift should be referenced externally to 85% H₃PO₄ at 0.0 ppm.

Experimental Workflow Diagram

Caption: Experimental workflow for ³¹P NMR analysis of this compound.

Case Study: Differentiating Di-1-adamantylphosphine from its Oxide

A primary application of ³¹P NMR in this context is to monitor the synthesis of di-1-adamantylphosphine from its oxide or to check for the presence of the oxide as an impurity. The significant difference in their expected chemical shifts makes this analysis straightforward and unambiguous.

-

This compound (Ad₂P(O)H): Expected to be in the +50 to +70 ppm range.

The oxidation process can be easily monitored by observing the disappearance of the phosphine signal and the appearance of the phosphine oxide signal in the ³¹P NMR spectrum.[4]

References

- 1. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 2. aiinmr.com [aiinmr.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Verification Required - Princeton University Library [oar.princeton.edu]

- 5. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. 31P [nmr.chem.ucsb.edu]

- 7. aminer.org [aminer.org]

- 8. From Spectra to Structure: AI-Powered 31P NMR Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]

An In-depth Technical Guide to Di-1-adamantylphosphine oxide: Properties, Reactivity, and Applications

Abstract: This technical guide provides a comprehensive overview of Di-1-adamantylphosphine oxide (SPO-Ad), a sterically demanding secondary phosphine oxide pivotal in modern organometallic chemistry and catalysis. We will explore its core physical and chemical properties, its tautomeric relationship with di(1-adamantyl)phosphinous acid, and its critical role as a pre-ligand in the formation of highly active palladium catalysts. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique steric and electronic properties of this compound in synthetic applications, particularly in challenging cross-coupling reactions.

Introduction: The Significance of Steric Bulk

This compound, systematically named bis(tricyclo[3.3.1.1³,⁷]dec-1-yl)phosphine oxide, is a white, powdered solid distinguished by the presence of two exceptionally bulky 1-adamantyl groups attached to a central phosphorus atom.[1][2] These diamondoid cages are not merely space-fillers; their rigid, three-dimensional structure imparts unique properties to the molecule, influencing its reactivity, stability, and utility as a ligand precursor.

The primary importance of this compound in contemporary chemistry lies in its function as a stable, air-handleable precursor to di(1-adamantyl)phosphinous acid (PA-Ad), with which it exists in a tautomeric equilibrium.[3] This phosphinous acid is a highly effective ligand for transition metals, particularly palladium. The steric hindrance provided by the adamantyl groups is crucial for creating a specific coordination environment around the metal center, which can stabilize catalytically active species and promote challenging bond-forming steps in catalytic cycles.[3] This has led to its successful application in forming robust precatalysts for difficult cross-coupling reactions, such as the Suzuki coupling of unreactive aryl chlorides.[3]

Physical and Structural Properties

The defining physical characteristics of this compound are a direct consequence of its molecular structure. The large, non-polar adamantyl cages result in a high melting point and limited solubility in common non-polar solvents.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₁OP | [2] |

| Molecular Weight | 318.43 g/mol | [2] |

| Appearance | White powder | [1] |

| Melting Point | 255-258 °C | [1][4] |

| Boiling Point (Predicted) | 436.8 ± 28.0 °C | [1] |

| CAS Number | 131266-79-0 | [5][6] |

| Complexity | 407 | [4][5] |

| Hydrogen Bond Acceptor Count | 1 | [4][5] |

Chemical Properties and Reactivity

Tautomerism: The Gateway to Catalysis

The most significant chemical feature of this compound (SPO-Ad) is its existence as a stable tautomer of di(1-adamantyl)phosphinous acid (PA-Ad).[3] While the equilibrium favors the phosphine oxide form, the phosphinous acid tautomer is the species that typically coordinates to metal centers to act as a ligand. This equilibrium is the foundation of its utility in catalysis.

Caption: Tautomeric equilibrium between the SPO and PA forms.

Steric and Electronic Effects

The adamantyl groups are among the bulkiest substituents used in ligand design. The steric effect of the di(1-adamantyl)phosphinous acid (PA-Ad) ligand has been quantified using percent buried volume (%Vbur), a measure of the space occupied by a ligand within a coordination sphere. For a palladium complex, the %Vbur for PA-Ad was estimated to be 30.2%, slightly greater than that of the commonly used di-tert-butylphosphinous acid (PA-tBu) at 29.1%.[3] This significant steric profile is instrumental in promoting reductive elimination—the final, product-forming step in many cross-coupling reactions.

From an electronic standpoint, the deprotonated PA-Ad is considered a better electron donor than PA-tBu, which enhances the reactivity of the metal center.[3] This combination of significant steric bulk and strong electron-donating character makes ligands derived from this compound exceptionally effective.

Reactivity as a Pre-Ligand

This compound is primarily used to generate catalytically active metal complexes in situ or to synthesize well-defined precatalysts. It readily reacts with palladium(II) sources, such as PdCl₂, to form palladium complexes.[3] These complexes, often referred to as "POPd" precatalysts, are stable, easily handled, and can be activated under catalytic conditions to generate the active Pd(0) species that drives the cross-coupling cycle.

Synthesis and Experimental Protocols

Synthesis of this compound

The synthesis of this compound often starts from its corresponding secondary phosphine, di-1-adamantylphosphine. The phosphine can be oxidized using a mild oxidizing agent like hydrogen peroxide to yield the target phosphine oxide.[7] The precursor, di-1-adamantylphosphine, is typically synthesized by reducing di(1-adamantyl)phosphinic acid chloride with a reducing agent like lithium aluminum hydride (LiAlH₄).[8][9]

Experimental Protocol: Synthesis of a Palladium(II) Precatalyst (POPd-Ad)

This protocol describes the synthesis of a palladium precatalyst from this compound, based on literature procedures.[3] The causality behind this choice is that forming a well-defined precatalyst allows for greater control and reproducibility in catalytic reactions compared to in-situ generation.

Objective: To synthesize the POPd-Ad precatalyst for use in Suzuki cross-coupling reactions.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

This compound (SPO-Ad)

-

Acetonitrile (anhydrous)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: Under an inert atmosphere, add PdCl₂ (1 equivalent) and this compound (2 equivalents) to a nitrogen-gas-filled Schlenk tube equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous acetonitrile to the Schlenk tube.

-

Reaction: Stir the mixture at 60 °C for 18 hours. The large steric hindrance of the SPO-Ad ligand directs the reaction towards the formation of the desired POPd-Ad complex.[3]

-

Workup and Isolation: After cooling to room temperature, the resulting product can be isolated. In some cases, POPd-Ad can be transformed from related dimeric structures.[3] Crystallization can be achieved via slow evaporation from a suitable solvent like dichloromethane (CH₂Cl₂) for structural analysis.[3]

Caption: Experimental workflow for the synthesis of POPd-Ad precatalyst.

Applications in Catalysis

The primary application for this compound is as a pre-ligand for palladium-catalyzed cross-coupling reactions. The resulting catalysts have shown exceptional efficacy in Suzuki reactions involving challenging substrates, such as electron-rich or sterically hindered aryl chlorides, which are often unreactive with less sophisticated catalyst systems.[3]

In a typical Suzuki reaction, the POPd-Ad precatalyst, an aryl chloride, and an arylboronic acid are combined with a base (e.g., KOtBu) in a suitable solvent like 1,4-dioxane.[3] Studies have shown that these reactions can proceed to high conversion in as little as 30 minutes at 95 °C, demonstrating the high activity of the catalyst derived from this compound.[3]

Safety and Handling

According to its GHS classification, this compound is a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than just a chemical curiosity; it is a powerful tool in the arsenal of the synthetic chemist. Its value is derived from the unique steric and electronic properties conferred by its two adamantyl substituents. As a stable, easily handled solid, it serves as an excellent precursor to one of the most effective classes of bulky phosphine ligands for palladium catalysis. The ability of these catalysts to activate challenging substrates like aryl chlorides with high efficiency ensures that this compound will continue to be a compound of significant interest in academic and industrial research, particularly in the fields of drug discovery and materials science.

References

- 1. This compound CAS#: 131266-79-0 [m.chemicalbook.com]

- 2. strem.com [strem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lookchem.com [lookchem.com]

- 5. This compound | C20H30OP+ | CID 11267131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 131266-79-0 [chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02523K [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Bis(1-adamantyl)-oxophosphanium: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Landscape of Sterically Hindered Organophosphorus Compounds

In the realm of organophosphorus chemistry, the deliberate design of molecules with significant steric bulk has paved the way for remarkable advancements in catalysis, materials science, and drug development. Among these, phosphonium salts and their derivatives occupy a pivotal role due to their unique electronic and structural properties. This guide focuses on a particularly noteworthy example: bis(1-adamantyl)-oxophosphanium. The incorporation of two bulky, rigid adamantyl groups imparts exceptional steric hindrance around the phosphorus center, influencing its reactivity, stability, and coordinating ability. This document provides a comprehensive overview of its synthesis, detailed characterization protocols, and potential applications, offering valuable insights for researchers navigating the landscape of sterically demanding organophosphorus compounds.

Bis(1-adamantyl)-oxophosphanium is the charged tautomer of di(1-adamantyl)phosphine oxide. The equilibrium between these two forms is a key feature of its chemistry. For clarity, this guide will primarily refer to the neutral phosphine oxide form, di(1-adamantyl)phosphine oxide, which is the common species handled in synthesis and characterization, while acknowledging the phosphonium character that influences its reactivity.

Synthesis of Di(1-adamantyl)phosphine Oxide: A Step-by-Step Approach

The synthesis of di(1-adamantyl)phosphine oxide is a multi-step process that begins with the formation of a key precursor, di(1-adamantyl)phosphine. The subsequent oxidation of this secondary phosphine yields the desired product.

Part 1: Synthesis of Di(1-adamantyl)phosphine Precursor

The synthesis of di(1-adamantyl)phosphine can be achieved through the reduction of di(1-adamantyl)phosphinic acid chloride. A detailed procedure for a related compound, di-(1-adamantyl)phosphonium trifluoromethanesulfonate, provides a robust starting point for obtaining the necessary secondary phosphine.[1][2]

Experimental Protocol: Synthesis of Di-(1-adamantyl)phosphonium Trifluoromethanesulfonate [1][2]

This protocol outlines the synthesis of a stable, isolable precursor to di(1-adamantyl)phosphine.

-

Generation of Phosphine Gas: Phosphine gas (PH₃) is generated in situ from the reaction of zinc phosphide with an acid, such as hydrochloric acid. This highly toxic and pyrophoric gas is then passed into a reaction vessel containing a suitable adamantyl precursor.

-

Reaction with Adamantyl Precursor: The phosphine gas is reacted with an activated adamantyl species, such as 1-adamantyl acetate, in the presence of a strong acid catalyst like trimethylsilyl trifluoromethanesulfonate. This reaction forms the di-(1-adamantyl)phosphonium trifluoromethanesulfonate salt.

-

Isolation: The resulting phosphonium salt precipitates from the reaction mixture and can be isolated by filtration, washed with a suitable solvent like diethyl ether, and dried under vacuum.

The free secondary phosphine, di(1-adamantyl)phosphine, can be liberated from the phosphonium salt by treatment with a base.

Part 2: Oxidation to Di(1-adamantyl)phosphine Oxide

The oxidation of the secondary phosphine, di(1-adamantyl)phosphine, to the corresponding phosphine oxide is a critical step. Various oxidizing agents can be employed, with hydrogen peroxide being a common and effective choice.[3][4] Air oxidation, particularly for sterically hindered phosphines, can also be a viable method.[5][6]

Experimental Protocol: Oxidation of Di(1-adamantyl)phosphine

-

Dissolution: Di(1-adamantyl)phosphine is dissolved in a suitable organic solvent, such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent uncontrolled oxidation.

-

Addition of Oxidant: A solution of hydrogen peroxide (e.g., 30% aqueous solution) is added dropwise to the phosphine solution at a controlled temperature, typically 0 °C, to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the signal corresponding to the secondary phosphine and the appearance of a new signal for the phosphine oxide.

-

Workup and Isolation: Upon completion, the reaction mixture is washed with water to remove excess hydrogen peroxide and any inorganic byproducts. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude di(1-adamantyl)phosphine oxide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure phosphine oxide as a white solid.

Structural Elucidation and Characterization

A thorough characterization of bis(1-adamantyl)-oxophosphanium is essential to confirm its identity and purity. A combination of spectroscopic and analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organophosphorus compounds.

-

³¹P NMR Spectroscopy: This is the most informative technique for characterizing phosphorus-containing compounds.[7][8][9] The ³¹P NMR spectrum of di(1-adamantyl)phosphine oxide is expected to show a single resonance, with a chemical shift characteristic of a pentavalent phosphine oxide. The chemical shift will be significantly different from that of the starting secondary phosphine. For triphenylphosphine oxide, the ³¹P chemical shift is around +25 to +30 ppm. Due to the electron-donating nature of the adamantyl groups, the chemical shift for di(1-adamantyl)phosphine oxide is anticipated to be in a similar or slightly downfield region. The formation of hydrogen bonds can also influence the chemical shift.[10][11]

-

¹H and ¹³C NMR Spectroscopy: These spectra will show the characteristic signals for the adamantyl groups. The rigidity of the adamantyl cage results in distinct and well-resolved signals for the methine and methylene protons and carbons.

Table 1: Expected NMR Spectroscopic Data for Di(1-adamantyl)phosphine Oxide

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

| ³¹P | +20 to +50 | Single peak, downfield shift from the phosphine precursor. |

| ¹H | 1.5 - 2.5 | Multiple distinct signals corresponding to the non-equivalent protons of the adamantyl cage. |

| ¹³C | 25 - 45 | Distinct signals for the methine and methylene carbons of the adamantyl framework. |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure in the solid state. While a specific crystal structure for bis(1-adamantyl)-oxophosphanium was not found in the initial search, the structures of other sterically hindered phosphine oxides, such as bis(2,4,6-trimethylphenyl)phosphine oxide, have been reported.[12]

Based on these related structures, the following features can be anticipated for the solid-state structure of di(1-adamantyl)phosphine oxide:

-

Tetrahedral Geometry: The phosphorus atom will exhibit a tetrahedral coordination geometry.

-

P=O Bond Length: A short P=O bond distance, characteristic of a phosphine oxide, is expected.

-

Adamantyl Group Conformation: The two bulky adamantyl groups will be arranged to minimize steric strain.

-

Intermolecular Interactions: In the crystal lattice, intermolecular hydrogen bonding involving the P=O group and potentially C-H protons from adjacent molecules may be observed.

Applications in Drug Development and Catalysis

The unique steric and electronic properties of bis(1-adamantyl)-oxophosphanium and its precursor, di(1-adamantyl)phosphine, make them valuable in several areas of chemical research, including drug development and catalysis.

-

Catalysis: Bulky, electron-rich phosphine ligands are crucial in transition metal catalysis, particularly in cross-coupling reactions. The di(1-adamantyl)phosphine moiety is a key component of highly effective ligands for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[13] The corresponding phosphine oxide can act as a ligand itself or be a product of ligand degradation, influencing the catalytic cycle.[14][15]

-

Drug Development: The adamantyl group is a well-known pharmacophore, often incorporated into drug candidates to enhance their lipophilicity and metabolic stability. Organophosphorus compounds also exhibit a wide range of biological activities. The combination of these two moieties in bis(1-adamantyl)-oxophosphanium presents an interesting scaffold for the design of new therapeutic agents.

Conclusion

Bis(1-adamantyl)-oxophosphanium represents a fascinating and highly useful molecule at the intersection of organophosphorus and adamantane chemistry. Its synthesis, while requiring careful handling of sensitive reagents, is achievable through well-established methodologies. The robust characterization techniques outlined in this guide provide a clear pathway for its unambiguous identification. The significant steric bulk conferred by the adamantyl groups is the defining feature of this compound, leading to unique reactivity and potential applications in catalysis and medicinal chemistry. This technical guide serves as a foundational resource for researchers seeking to explore the rich chemistry and utility of this and related sterically encumbered organophosphorus compounds.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of di(1-adamantyl)phosphine oxide.

Characterization Workflow

Caption: Analytical workflow for the characterization of the final product.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orgsyn.org [orgsyn.org]

- 3. Phosphine oxides - Wikipedia [en.wikipedia.org]

- 4. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 31P [nmr.chem.ucsb.edu]

- 9. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 10. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A rational pre-catalyst design for bis-phosphine mono-oxide palladium catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to Di-1-adamantylphosphine Oxide: Synthesis, Properties, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-1-adamantylphosphine oxide, a sterically demanding secondary phosphine oxide (SPO), is a versatile and highly effective compound in modern synthetic chemistry. Characterized by its bulky, rigid adamantyl frameworks, it exists in equilibrium with its tautomer, di(1-adamantyl)phosphinous acid. This unique structural feature renders it an exceptional pre-ligand for various transition-metal-catalyzed reactions. This guide provides a comprehensive overview of its fundamental properties, a detailed protocol for its synthesis, and an in-depth look at its application in palladium-catalyzed cross-coupling reactions, offering field-proven insights for researchers in catalysis and drug development.

Introduction: The Significance of Steric Bulk

In the realm of catalysis, the ligands coordinated to a metal center are paramount in dictating the catalyst's activity, selectivity, and stability. Bulky alkylphosphine ligands have become indispensable tools for facilitating challenging cross-coupling reactions, particularly those involving unreactive substrates like aryl chlorides.[1] The adamantyl group is an ideal bulky substituent; its rigid, three-dimensional diamondoid structure provides a large, well-defined steric footprint (cone angle > 160°) that promotes the formation of highly active, low-coordinate metal species.

This compound ((1-Ad)₂P(O)H) is the stable, air-tolerant precursor to the active phosphinous acid ligand, (1-Ad)₂POH.[1] This stability makes it a convenient and easy-to-handle pre-ligand that can be activated in situ, circumventing the need to handle the more sensitive di(1-adamantyl)phosphine. Its utility is most pronounced in palladium-catalyzed reactions, where it facilitates crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.

Core Compound Data

| Property | Value | Source(s) |

| Chemical Formula | C₂₀H₃₁OP | [2][3] |

| Molecular Weight | 318.43 g/mol | [2][3] |

| CAS Number | 131266-79-0 | [2][4] |

| Appearance | White to off-white powder/solid | [2] |

| Melting Point | 255-258 °C | [5] |

| IUPAC Name | Di(adamantan-1-yl)phosphine oxide | [5] |

Spectroscopic Signature

Verification of this compound relies on nuclear magnetic resonance (NMR) spectroscopy. The expected chemical shifts are based on data from its direct synthetic precursors and analogous structures.[6][7]

-

³¹P NMR: The phosphorus nucleus is the most informative probe. For secondary phosphine oxides, the chemical shift is typically observed in the range of +20 to +50 ppm. A key feature is the large one-bond coupling constant (¹JP-H) of approximately 450-500 Hz, which appears as a doublet in the proton-coupled spectrum, confirming the P-H bond.[8]

-

¹H NMR: The spectrum is characterized by signals from the adamantyl cages and a distinct downfield doublet for the proton directly attached to the phosphorus.

-

Adamantyl Protons (30H): Multiple broad signals are expected between δ 1.70 and 2.20 ppm.[6] These correspond to the CH and CH₂ groups of the two adamantyl skeletons.

-

P-H Proton (1H): A doublet is expected in the region of δ 5.5 - 8.0 ppm, with a large coupling constant (¹JH-P ≈ 450-500 Hz) due to the direct bond with the phosphorus-31 nucleus.

-

-

¹³C NMR: The carbon spectrum shows characteristic signals for the adamantyl framework. Based on the di-(1-adamantyl)phosphonium cation, the expected signals are:[6]

-

δ ≈ 27.5 ppm (CH₂)

-

δ ≈ 35.5 ppm (C, quaternary carbon attached to P)

-

δ ≈ 39.0 ppm (CH)

-

Synthesis and Characterization Workflow

The synthesis of this compound is achieved via a two-step process starting from the commercially available di(1-adamantyl)phosphinic chloride. This process involves the reduction of the phosphinic chloride to the secondary phosphine, followed by a controlled oxidation.

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is based on established procedures for the reduction of phosphinic chlorides and subsequent oxidation of secondary phosphines.[7]

Part A: Synthesis of Di(1-adamantyl)phosphine ((1-Ad)₂PH)

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add di(1-adamantyl)phosphinic chloride (1 equivalent) and dissolve in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -10 °C using an ice-salt bath.

-

Reduction: Slowly add lithium aluminum hydride (LiAlH₄, ~2.4 equivalents) portion-wise, ensuring the internal temperature does not exceed 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm gradually to room temperature and stir for 20 hours. The mixture will appear as a gray suspension.

-

Quenching: Re-cool the suspension to -10 °C. Cautiously and slowly add a degassed solution of concentrated hydrochloric acid in water via syringe to quench the excess LiAlH₄. Caution: This is a highly exothermic reaction that generates hydrogen gas.

-

Workup: Add additional HCl to facilitate phase separation. Transfer the upper organic layer to a separatory funnel, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield di(1-adamantyl)phosphine as a white solid. This product is air-sensitive and should be used immediately in the next step.

Part B: Synthesis of this compound ((1-Ad)₂P(O)H)

-

Setup: In a well-ventilated fume hood, dissolve the crude di(1-adamantyl)phosphine (1 equivalent) from Part A in dichloromethane.

-

Oxidation: While stirring vigorously, add 35% aqueous hydrogen peroxide (H₂O₂) (1.2 equivalents) dropwise.

-

Reaction: Stir the biphasic mixture for 30 minutes at room temperature.

-

Workup: Separate the organic phase. Wash it with water, then brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography (silica gel) to yield this compound as a stable white solid.

-

Validation: Confirm product identity and purity using ³¹P and ¹H NMR spectroscopy as described in Section 2.2.

Application in Catalysis: Suzuki-Miyaura Cross-Coupling

This compound shines as a pre-ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone reaction for C-C bond formation in pharmaceutical and materials science. It tautomerizes in situ to the active di(1-adamantyl)phosphinous acid, which coordinates to the palladium(II) precatalyst. The protocol below is optimized for coupling challenging aryl chlorides.[1][9]

Caption: Key components for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki Coupling of Phenyl Chloride and 4-Tolylboronic Acid

-

Catalyst Preparation: In a nitrogen-filled glovebox, add the palladium(II) precatalyst (e.g., PdCl₂, 1 mol%), this compound (2 mol%), and potassium tert-butoxide (KOtBu, 1.5 mmol) to an oven-dried Schlenk tube equipped with a stir bar.

-

Reagent Addition: Add 4-tolylboronic acid (0.75 mmol) and phenyl chloride (0.5 mmol) to the tube.

-

Solvent Addition: Add anhydrous 1,4-dioxane (2.0 mL).

-

Reaction: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 95 °C. Stir for 30 minutes.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Purification & Analysis: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel. The conversion and yield can be determined by Gas Chromatography-Mass Spectrometry (GC-MS), with yields often exceeding 95%.[1][9]

Causality Note: The use of a strong base like KOtBu and a high temperature is critical for activating the inert C-Cl bond of the aryl chloride. The bulky (1-Ad)₂POH ligand promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is the catalytically active species responsible for the high efficiency of the reaction.[1]

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. When handling the powder outside of a contained system, a dust mask or respirator is recommended.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Keep away from strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for modern organic synthesis. Its robust steric profile, combined with its convenient air stability, makes it an exemplary pre-ligand for constructing complex molecular architectures. The protocols and data presented in this guide provide a validated framework for its synthesis and application, empowering researchers to leverage its unique properties to accelerate discovery in catalysis and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. strem.com [strem.com]

- 3. Di(1-adaMantyl)chlorophosphine synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 131266-79-0 [chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02523K [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. This compound | C20H30OP+ | CID 11267131 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of Di-1-adamantylphosphine oxide

Introduction: Di-1-adamantylphosphine oxide is a bulky organophosphorus compound characterized by its two sterically demanding adamantyl groups attached to a phosphine oxide core. Its unique structure makes it and its derivatives valuable in catalysis and materials science. For professionals in research and drug development, understanding the specific hazards and implementing robust safety protocols for this compound is not merely a matter of compliance, but a cornerstone of responsible science.

This guide provides a comprehensive technical overview of the hazards associated with this compound. Moving beyond a simple recitation of safety data, we will delve into the causality behind recommended procedures, empowering researchers to build a self-validating system of safety in their laboratories. A critical point of clarification addressed herein is the distinction from its non-oxidized precursor, Di-1-adamantylphosphine, which possesses a significantly more hazardous profile.

Section 1: Chemical Identity and Physical Properties

Accurate identification is the first step in any safety assessment. The properties of this compound dictate its potential for exposure and inform the necessary handling precautions. As a stable, high-melting-point white powder, the primary physical hazard is the generation of fine dust that can be inhaled or come into contact with skin and eyes.[1][2]

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| Synonyms | bis(1-adamantyl)-oxophosphanium | [4][5] |

| CAS Number | 131266-79-0 | [2][4][3][6] |

| Molecular Formula | C₂₀H₃₁OP | [2] |

| Molecular Weight | ~318.43 g/mol | [2] |

| Appearance | White powder | [1][2] |

| Melting Point | 255-258 °C | [1][5] |

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as an irritant.[4] It is crucial to distinguish this from the more severe "Toxic" classification of its precursor, Di-1-adamantylphosphine. The oxidation of the phosphorus center significantly mitigates its toxicity, though it does not eliminate all hazards. The primary risks are associated with direct contact with the compound in its powdered form.

| GHS Classification | |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. [4][6] H319: Causes serious eye irritation. [4][6] H335: May cause respiratory irritation. [4][6] |

| Precautionary Statements | Prevention: P261, P264, P271, P280[4][7] Response: P302+P352, P304+P340, P305+P351+P338, P319[4][6] Storage: P403+P233, P405[4][6] Disposal: P501[4][6] |

Expert Insight: The irritant nature of this compound stems from the reactivity of the phosphine oxide group with biological tissues, particularly mucous membranes in the eyes, nose, and throat, as well as moisture on the skin. The fine particulate nature of the solid increases the surface area available for contact, exacerbating this effect.

Section 3: A Proactive Approach to Risk Mitigation

A robust safety plan relies on a multi-layered approach, prioritizing engineering controls over personal protective equipment. This "Hierarchy of Controls" is a fundamental principle of industrial hygiene and is critical for ensuring researcher safety.

Engineering Controls: The First Line of Defense

The primary goal is to minimize the possibility of the powdered compound becoming airborne and to prevent it from contacting the researcher.

-

Chemical Fume Hood: All weighing and transfer operations involving this compound must be conducted inside a certified chemical fume hood. This containment prevents the inhalation of fine particulates.

-

Glove Box: For highly sensitive reactions or when handling larger quantities, a glove box provides an even higher level of containment, isolating the material within an inert atmosphere.

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, written protocols are essential for ensuring consistent and safe practices.

-

Designated Areas: Clearly mark the specific area within the fume hood where this compound is to be handled.

-

Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound before beginning work.

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering controls but is essential for safeguarding against accidental exposure.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is any risk of splashing or significant dust generation.

-

Hand Protection: Nitrile or neoprene gloves are required. It is critical to inspect gloves for any signs of degradation or puncture before use and to remove them before leaving the laboratory area.

-

Body Protection: A full-length, buttoned lab coat must be worn to protect against skin contact.

-

Respiratory Protection: Under normal conditions within a fume hood, a respirator is not required. However, if engineering controls fail or during a large spill cleanup, a NIOSH-approved respirator with a P100 (particulate) filter would be necessary.

Section 4: Step-by-Step Experimental Protocols

Adherence to a validated protocol is key to preventing exposure. The following steps provide a framework for the safe handling of this compound powder.

Protocol: Weighing and Transfer

-

Preparation: Don all required PPE (safety goggles, face shield, lab coat, gloves). Ensure the fume hood sash is at the appropriate height.

-

Containment: Place an analytical balance inside the fume hood. Alternatively, use a "weighing enclosure" that provides localized exhaust ventilation.

-

Tare: Place a clean, sealable container (e.g., a vial with a screw cap) on the balance and tare it.

-

Transfer: Using a spatula, carefully transfer the desired amount of this compound from the stock bottle to the tared container. Perform this action slowly and close to the surface of the container to minimize dust generation.

-

Seal: Immediately and securely seal both the stock bottle and the new container.

-

Decontaminate: Wipe the spatula, any surfaces, and the exterior of the containers with a damp cloth or towel to remove any residual powder before removing them from the fume hood. Dispose of the cleaning material as hazardous waste.

Storage Protocol

-

Container: Store the compound in its original, tightly sealed container to prevent contamination and moisture ingress.[6][8]

-

Location: Keep the container in a cool, dry, and well-ventilated area designated for chemical storage.[6][8]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids. While phosphine oxides are generally stable, this precaution prevents unforeseen reactions.

Section 5: Emergency Response Procedures

Preparedness is paramount. All laboratory personnel must be familiar with these procedures before handling the compound.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[6][7] |

| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][7] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][7] |

Spill Response

For a small spill of solid this compound:

-

Alert personnel in the immediate vicinity.

-

Wearing full PPE, gently cover the spill with a damp paper towel to avoid generating dust.

-

Carefully wipe up the material, working from the outside in.

-

Place the contaminated towels and any other cleanup materials into a sealed, labeled container for hazardous waste disposal.[6][8]

-

Wash the spill area with soap and water.

Firefighting

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Hazards of Combustion: Upon heating, phosphine oxides may decompose to produce toxic phosphorus oxides.

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Section 6: Waste Disposal

All materials contaminated with this compound, including unused product, empty containers, and cleanup debris, must be treated as hazardous chemical waste.

-

Collect waste in a clearly labeled, sealed, and chemically compatible container.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.

Conclusion

This compound is a valuable reagent whose hazards are well-defined and manageable. Its primary risks as a skin, eye, and respiratory irritant can be effectively neutralized through a disciplined approach to laboratory safety. By prioritizing engineering controls like fume hoods, adhering to strict handling protocols, and utilizing appropriate personal protective equipment, researchers can confidently and safely incorporate this compound into their work. The foundation of this safety is a deep understanding of the "why" behind each precaution, fostering a proactive and resilient safety culture.

References

- 1. This compound CAS#: 131266-79-0 [chemicalbook.com]

- 2. strem.com [strem.com]

- 3. This compound | 131266-79-0 [chemicalbook.com]

- 4. This compound | C20H30OP+ | CID 11267131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. file.chemscene.com [file.chemscene.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Tautomerism of Di(1-adamantyl)phosphinous Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di(1-adamantyl)phosphinous acid stands as a fascinating case study in organophosphorus chemistry, primarily due to the tautomeric equilibrium between its trivalent phosphinous acid form (P(III)) and its pentavalent secondary phosphine oxide form (P(V)). The sterically demanding 1-adamantyl substituents play a crucial role in influencing this equilibrium and the overall reactivity of the molecule. This guide provides a comprehensive technical overview of this tautomerism, including the synthesis of the parent compound, spectroscopic and structural characterization of both tautomers, factors governing the equilibrium, and the implications of this phenomenon in coordination chemistry and catalysis.

Introduction: The Duality of a Bulky Phosphinous Acid

Phosphinous acids (R₂POH) and their tautomeric secondary phosphine oxides (R₂P(O)H) are pivotal compounds in synthetic chemistry, serving as precursors to valuable phosphine ligands and participating directly in various catalytic transformations. The equilibrium between the trivalent P(III) form, di(1-adamantyl)phosphinous acid, and the pentavalent P(V) form, di(1-adamantyl)phosphine oxide, is a subject of significant academic and industrial interest.

The P(III) tautomer, possessing a lone pair of electrons on the phosphorus atom, is a potent ligand for transition metals, making it a valuable component in homogeneous catalysis.[1] Conversely, the P(V) form is generally the more thermodynamically stable of the two, especially for phosphinous acids bearing electron-donating alkyl groups.[2] The bulky and rigid 1-adamantyl groups in di(1-adamantyl)phosphinous acid introduce significant steric hindrance, which profoundly impacts the tautomeric equilibrium, coordination properties, and catalytic activity.[3]

This guide will delve into the fundamental aspects of this tautomerism, providing researchers with the necessary knowledge to understand, control, and exploit this chemical duality.

Synthesis and Handling

The synthesis of di(1-adamantyl)phosphinous acid typically proceeds through its more stable tautomer, di(1-adamantyl)phosphine oxide. A common and effective route involves the reduction of di(1-adamantyl)phosphinic chloride.

Experimental Protocol: Synthesis of Di(1-adamantyl)phosphine Oxide

This protocol is adapted from established literature procedures.[4][5]

Step 1: Synthesis of Di(1-adamantyl)phosphinic Chloride

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add adamantane and aluminum chloride (AlCl₃).

-

Slowly add phosphorus trichloride (PCl₃) to the stirred mixture at room temperature.

-

Heat the reaction mixture under a nitrogen atmosphere. The reaction progress can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, the reaction mixture is carefully quenched with ice-water and the product is extracted with an appropriate organic solvent (e.g., dichloromethane).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude di(1-adamantyl)phosphinic chloride.

Step 2: Reduction to Di(1-adamantyl)phosphine Oxide

-

In a separate flame-dried Schlenk flask under a nitrogen atmosphere, a solution of di(1-adamantyl)phosphinic chloride in dry tetrahydrofuran (THF) is prepared.

-

The solution is cooled to -10 °C in an ice-salt bath.

-

Lithium aluminum hydride (LiAlH₄) is added portion-wise to the cooled solution with vigorous stirring.[5]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.[5]

-

The reaction is carefully quenched by the slow addition of degassed water, followed by concentrated hydrochloric acid.[5]

-

The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield di(1-adamantyl)phosphine oxide as a white solid.

Handling and Storage: Di(1-adamantyl)phosphine oxide is an air-stable solid.[6] However, its P(III) tautomer is more sensitive to oxidation. Therefore, when using the compound in reactions where the P(III) form is desired, it is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon).

The Tautomeric Equilibrium: A Balancing Act

The tautomeric equilibrium between di(1-adamantyl)phosphinous acid (PA-Ad) and di(1-adamantyl)phosphine oxide (SPO-Ad) is a dynamic process.

Caption: Tautomeric equilibrium of di(1-adamantyl)phosphinous acid.

For most phosphinous acids with electron-donating substituents, the equilibrium lies heavily towards the P(V) form.[1] However, the position of this equilibrium can be influenced by several factors:

-